4-[(1S)-1-Amino-2-methylpropyl]phenol-d6
Description
Properties
Molecular Formula |
C₁₀H₉D₆NO |
|---|---|
Molecular Weight |
171.27 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
One of the notable applications of 4-[(1S)-1-Amino-2-methylpropyl]phenol-d6 is in the development of inhibitors for specific enzymes. For instance, it has been studied as a potential inhibitor of Kynurenine 3-Monooxygenase (KMO), an enzyme implicated in the kynurenine pathway, which is associated with various neurological disorders and inflammation. The compound's deuterated form aids in tracing metabolic pathways and understanding the pharmacokinetics of potential therapeutic agents.
Case Study: KMO Inhibition
Research has demonstrated that compounds similar to this compound can effectively inhibit KMO activity. In preclinical studies, these inhibitors have shown promise in reducing organ damage in models of acute pancreatitis, highlighting their potential therapeutic applications in treating inflammatory diseases .
Biochemical Research
In biochemical settings, this compound serves as a valuable tool for studying enzyme mechanisms and interactions. The incorporation of deuterium allows for enhanced NMR spectroscopy studies, providing insights into molecular dynamics and conformational changes during enzymatic reactions.
Analytical Applications
The compound is also utilized in analytical chemistry for developing methods to quantify related metabolites. Its unique isotopic signature enables precise measurements in complex biological matrices, facilitating research into metabolic pathways and drug metabolism.
Summary Table of Applications
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 4-[(1S)-1-Amino-2-methylpropyl]phenol-d6 in deuterated form?
- Methodology : Prioritize asymmetric synthesis to preserve the (1S)-stereochemistry. Use chiral catalysts (e.g., Rhodium-BINAP complexes) for enantioselective amination . Deuterium incorporation requires deuterated solvents (e.g., D₂O or CD₃OD) and reagents (e.g., NaBD₄) under inert atmospheres to minimize proton exchange. Monitor reaction progress via LC-MS with deuterium isotope tracking .
- Key Data :
| Parameter | Value/Technique | Reference |
|---|---|---|
| Chiral Purity | ≥98% ee (HPLC analysis) | |
| Deuterium Enrichment | ≥99.5% (NMR integration) |
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology : Combine:
- NMR : ¹H/¹³C NMR for structural confirmation; ²H NMR quantifies deuterium distribution .
- LC-MS : High-resolution MS to verify molecular mass (e.g., [M+H]+ = 197.18 ± 0.01 Da) and isotopic patterns .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline form .
Advanced Research Questions
Q. How do deuterium substitution kinetics influence the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology : Conduct comparative studies using non-deuterated vs. deuterated analogs:
Kinetic Isotope Effects (KIE) : Measure kcat/Km ratios in enzyme assays (e.g., cytochrome P450 isoforms) to assess metabolic stability .
Molecular Dynamics Simulations : Model deuterium’s impact on hydrogen-bonding and binding affinity (e.g., using AMBER or GROMACS) .
- Data Contradiction : If deuterium enhances stability but reduces binding affinity, adjust deuteration sites via selective synthesis .
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR splitting patterns vs. computational predictions)?
- Methodology :
Multi-Technique Validation : Cross-validate NMR with IR (C-N/D-O stretches) and Raman spectroscopy .
DFT Calculations : Use Gaussian-09 to simulate spectra and identify conformational isomers .
- Example : Aromatic proton splitting in ¹H NMR may deviate due to deuterium’s quadrupolar moment; compare with ²H NMR .
Q. What experimental designs are optimal for studying environmental degradation pathways of deuterated phenolic compounds?
- Methodology :
- Microcosm Studies : Expose the compound to soil/water systems under controlled conditions (pH, microbial activity) .
- Isotopic Tracing : Use LC-HRMS to track deuterium retention in degradation byproducts (e.g., quinone derivatives) .
- Statistical Design : Apply randomized block designs with split-plot arrangements to account for variable interactions (e.g., pH × temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
